Vistusertib-d3
Description
Overview of Mammalian Target of Rapamycin (B549165) (mTOR) Pathway in Cellular Regulation
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. mdpi.combiologists.com It integrates signals from various upstream stimuli, including growth factors, nutrients, energy levels, and oxygen, to control essential cellular functions. biologists.comnews-medical.net The mTOR protein is the core component of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mdpi.comnih.gov
mTORC1 is sensitive to rapamycin and plays a crucial role in promoting protein synthesis, lipid biosynthesis, and inhibiting autophagy in response to nutrient availability and growth factors. news-medical.netmdpi.com It directly phosphorylates key substrates like the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), thereby driving cell growth and proliferation. mdpi.com
mTORC2 , on the other hand, is generally considered insensitive to acute rapamycin treatment and is involved in regulating the cytoskeleton, cell survival, and metabolism. mdpi.com A key function of mTORC2 is the phosphorylation and activation of the protein kinase Akt, a critical node in cell survival and proliferation signaling. aacrjournals.org The distinct and sometimes opposing functions of mTORC1 and mTORC2 highlight the complexity of the mTOR signaling network in maintaining cellular homeostasis.
Rationale for Dual mTORC1/2 Kinase Inhibition in Research Models
The rationale for developing and investigating dual mTORC1/mTORC2 inhibitors like Vistusertib (B1684010) in research models stems from the limitations observed with first-generation mTOR inhibitors that only target mTORC1. spandidos-publications.comwikipedia.org Inhibition of mTORC1 by rapalogs can lead to a feedback activation of the PI3K/Akt pathway, partly through the relief of a negative feedback loop involving S6K and partly through the uninhibited activity of mTORC2, which can phosphorylate and activate Akt. aacrjournals.orgnih.gov This feedback activation of Akt can promote cell survival and ultimately limit the efficacy of mTORC1-selective inhibitors in preclinical models. aacrjournals.org
By simultaneously inhibiting both mTORC1 and mTORC2, dual inhibitors like Vistusertib are designed to provide a more comprehensive blockade of the mTOR pathway. wikipedia.orgoncotarget.com This approach aims to prevent the feedback activation of Akt, leading to more potent inhibition of cell growth and proliferation in research models. spandidos-publications.comoncotarget.com Studies have shown that dual mTORC1/mTORC2 inhibitors can overcome resistance to rapalogs and demonstrate greater anti-proliferative effects in various cancer cell lines. nih.govpnas.org The ability to inhibit both complexes allows researchers to explore the full spectrum of mTOR signaling and its impact on cellular processes more effectively than with mTORC1-selective inhibitors alone. nih.gov
Significance of Deuterated Analogues in Preclinical Investigation of Kinase Inhibitors
In the preclinical investigation of kinase inhibitors like Vistusertib, deuterated analogues such as Vistusertib-d3 play a crucial role. medchemexpress.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. pharmaffiliates.com The replacement of hydrogen atoms with deuterium in a drug molecule can alter its metabolic fate due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. nih.gov This "kinetic isotope effect" can slow down the rate of metabolic reactions, particularly those involving cytochrome P450 (CYP) enzymes. aacrjournals.org
The primary significance of using deuterated analogues like this compound in preclinical research lies in their application as internal standards for quantitative bioanalysis, particularly in mass spectrometry-based assays. pharmaffiliates.comclearsynth.com Because deuterated standards have a slightly higher molecular weight but nearly identical chemical and physical properties to the non-deuterated compound, they can be easily distinguished by a mass spectrometer while co-eluting chromatographically. clearsynth.comkcasbio.com This allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma and tissue, by correcting for variations in sample preparation and instrument response. kcasbio.com
Furthermore, deuterated compounds can be used in metabolic studies to understand the metabolic pathways of a drug. wiseguyreports.com By tracking the fate of the deuterated molecule, researchers can identify metabolites and gain insights into how the drug is processed in the body. wiseguyreports.com This information is invaluable for optimizing the pharmacokinetic properties of new drug candidates. pharmaffiliates.comnih.gov
Detailed Research Findings
Vistusertib (AZD2014) is an ATP-competitive inhibitor of mTOR with an IC50 of 2.8 nM in cell-free assays. selleckchem.commedchemexpress.com It demonstrates potent inhibition of both mTORC1 and mTORC2. medchemexpress.com In cellular assays, Vistusertib has been shown to decrease the phosphorylation of the mTORC1 substrate S6 ribosomal protein and the mTORC2 substrate Akt. medchemexpress.comresearchgate.net For instance, in one study, Vistusertib inhibited the phosphorylation of S6 and Akt with IC50 values of 210 nM and 78 nM, respectively. medchemexpress.com
Preclinical studies have demonstrated the anti-proliferative effects of Vistusertib across a range of cancer cell lines. nih.gov Its ability to induce tumor growth inhibition has been observed in various xenograft models. medchemexpress.com The mechanism of action is consistent with the dual inhibition of mTORC1 and mTORC2, leading to downstream effects on cell cycle progression and apoptosis. selleckchem.comresearchgate.net
This compound is the deuterium-labeled version of Vistusertib and is primarily used for research purposes, particularly as an internal standard in pharmacokinetic studies. medchemexpress.com
Table 1: Key Properties of Vistusertib and this compound
| Property | Vistusertib (AZD2014) | This compound |
| IUPAC Name | 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide nih.gov | Deuterated analogue of Vistusertib medchemexpress.com |
| Molecular Formula | C25H30N6O3 nih.gov | Not explicitly stated in sources |
| Molecular Weight | 462.5 g/mol nih.gov | Higher than Vistusertib due to deuterium |
| Mechanism of Action | ATP-competitive dual mTORC1/mTORC2 inhibitor nih.govmedchemexpress.com | Same as Vistusertib |
| Primary Use in Research | Investigation of mTOR signaling, preclinical cancer models astrazeneca.comspandidos-publications.com | Internal standard for bioanalytical assays medchemexpress.compharmaffiliates.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H30N6O3 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1/i3D3 |
InChI Key |
JUSFANSTBFGBAF-MVTDVSAUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=CC(=C1)C2=NC3=C(C=C2)C(=NC(=N3)N4CCOC[C@@H]4C)N5CCOC[C@@H]5C |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Vistusertib
ATP-Competitive Inhibition of mTOR Kinase
Vistusertib (B1684010) functions as an ATP-competitive inhibitor of mTOR kinase. medchemexpress.com This mechanism involves the molecule binding to the ATP-binding pocket of the mTOR kinase domain, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. This direct competition effectively halts the kinase activity of mTOR. In cell-free enzymatic assays, Vistusertib has demonstrated potent inhibitory activity against the mTOR enzyme, with a reported half-maximal inhibitory concentration (IC50) of approximately 2.8 nM. medchemexpress.comselleckchem.commedchemexpress.com Its high selectivity for mTOR over other kinases, including multiple PI3K isoforms, underscores its targeted mechanism of action. selleckchem.com
| Parameter | Value | Cell/Assay Type |
| IC50 (mTOR Kinase) | 2.81 nM | Cell-Free Enzymatic Assay |
Differential Inhibition of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) Substrates
A key feature of Vistusertib's mechanism is its ability to inhibit both mTORC1 and mTORC2 complexes. medchemexpress.comnih.gov This dual activity distinguishes it from earlier mTOR inhibitors like rapamycin (B549165) and its analogs (rapalogs), which primarily target mTORC1. medchemexpress.comnih.gov By inhibiting both complexes, Vistusertib provides a more complete shutdown of mTOR signaling, which is reflected in the altered phosphorylation states of the downstream substrates of both mTORC1 and mTORC2. oncotarget.comselleckchem.com
Phosphorylation Dynamics of Ribosomal Protein S6 (pS6)
The phosphorylation of ribosomal protein S6 (pS6) is a well-established downstream marker of mTORC1 activity. oncotarget.comnih.gov Vistusertib treatment leads to a marked reduction in the phosphorylation of S6. researchgate.net This dephosphorylation is a direct consequence of the inhibition of the mTORC1/S6K signaling axis. In cellular assays, Vistusertib has been shown to decrease the phosphorylation of S6 at Ser235/236 with a mean IC50 value of 210 nM in MDAMB468 breast cancer cells. medchemexpress.commedchemexpress.com The reduction in pS6 levels indicates a disruption of the cellular machinery responsible for protein synthesis and cell size regulation. nih.gov
Phosphorylation Dynamics of AKT at Threonine 308 (pAKT Thr308)
Full activation of AKT requires phosphorylation at two key sites: Ser473 (by mTORC2) and Threonine 308 (Thr308) in the activation loop, which is phosphorylated by phosphoinositide-dependent kinase 1 (PDK1). nih.govfrontiersin.org The effect of Vistusertib on pAKT Thr308 is complex due to intricate signaling feedback loops. While Vistusertib inhibits mTORC2 (and thus pAKT Ser473), its simultaneous inhibition of mTORC1 can inactivate the S6K-PI3K negative feedback loop. nih.gov The disruption of this negative feedback can lead to the paradoxical activation of the upstream PI3K pathway, which may result in an increase in pAKT Thr308 levels. nih.govnih.gov Therefore, while mTORC2 activity is suppressed, the upstream signaling to PDK1 can be enhanced, creating a complex phosphorylation dynamic at the Thr308 site.
Downstream Signaling Pathway Modulation
The dual inhibition of mTORC1 and mTORC2 by Vistusertib results in a comprehensive modulation of downstream signaling pathways, ultimately impacting fundamental cellular functions. The inhibition of mTORC1 substrates pS6 and p4EBP1 leads to a decrease in protein synthesis and arrests the cell cycle. selleckchem.comresearchgate.net Concurrently, the inhibition of the mTORC2 substrate pAKT Ser473 disrupts signals that are crucial for cell survival and proliferation. cancer.govnih.gov The combined effect of blocking these pathways is the induction of tumor cell apoptosis and a potent suppression of tumor cell proliferation. cancer.govselleckchem.com This broad antiproliferative activity has been observed across a multitude of tumor cell lines. selleckchem.com
Regulation of Cell Cycle Proteins (e.g., Cyclin D1, D3, pRB)
The mTOR signaling pathway is intricately linked to the regulation of the cell cycle. By inhibiting mTOR, Vistusertib-d3 can induce cell cycle arrest, thereby preventing cancer cell proliferation. selleckchem.com This regulation is mediated through the modulation of key cell cycle proteins, including D-type cyclins and the retinoblastoma protein (pRb).
The progression through the G1 phase of the cell cycle is largely governed by the activity of cyclin-dependent kinases (CDKs), which are activated by binding to their cyclin partners. Cyclin D1 and Cyclin D3 are key regulators of the G1-S phase transition. nih.gov The expression of these cyclins is influenced by signaling pathways downstream of mTOR. Inhibition of mTORC1 can lead to a decrease in the translation of mRNAs encoding for proteins involved in cell cycle progression, including cyclins.
The retinoblastoma protein (pRb) is a tumor suppressor that, in its hypophosphorylated state, binds to E2F transcription factors and prevents the transcription of genes required for S-phase entry. researchgate.net The phosphorylation of pRb by cyclin/CDK complexes leads to its inactivation and the release of E2F, allowing for cell cycle progression. researchgate.net While direct studies detailing the specific effects of this compound on Cyclin D1 and D3 levels are limited, the inhibition of the mTOR pathway is known to suppress signals that promote the expression of these cyclins. By inhibiting downstream effectors like S6K, which can influence transcription and translation of cell cycle regulators, this compound can indirectly lead to a reduction in the levels of D-type cyclins. This, in turn, would result in reduced phosphorylation of pRb, keeping it in its active, growth-suppressive state and thereby causing a G1 cell cycle arrest.
| Cell Cycle Protein | Effect of mTOR Inhibition by this compound | Consequence |
| Cyclin D1 | Potential downregulation | Reduced CDK4/6 activation |
| Cyclin D3 | Potential downregulation | Reduced CDK4/6 activation |
| pRb | Reduced phosphorylation (remains active) | G1 phase cell cycle arrest |
This table illustrates the anticipated effects of this compound on key cell cycle regulatory proteins based on its mechanism of action as an mTOR inhibitor.
Impact on Autophagy-Related Processes
Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome, playing a crucial role in cellular homeostasis. nih.gov The mTOR pathway is a key negative regulator of autophagy; when mTOR is active, it suppresses the initiation of autophagy. frontiersin.org Conversely, inhibition of mTOR signaling is a potent trigger for the induction of autophagy. nih.govfrontiersin.org
This compound, by inhibiting mTORC1, relieves the suppression of the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is a critical initiator of autophagosome formation. frontiersin.org This leads to the induction of autophagy. selleckchem.comnih.gov The impact of Vistusertib on autophagy has been demonstrated in various studies through the monitoring of key autophagy markers.
One of the most widely used markers to monitor autophagy is the microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. plos.org An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation and thus, autophagy induction. plos.org Studies have shown that treatment with Vistusertib (AZD2014) leads to an increase in LC3 levels, confirming its ability to induce autophagy. nih.gov
Another important autophagy marker is p62/SQSTM1, a protein that is selectively degraded during autophagy. mdpi.com Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.
| Autophagy Marker | Effect of this compound Treatment | Implication |
| LC3-II/LC3-I ratio | Increase | Increased autophagosome formation |
| p62/SQSTM1 | Decrease | Increased autophagic degradation |
This table summarizes the impact of this compound on key autophagy-related markers, providing evidence for its role in inducing this cellular process.
The induction of autophagy by this compound can have complex consequences in the context of cancer therapy. While in some cases it may contribute to cell death, in others it can act as a survival mechanism for cancer cells under stress. nih.govmdpi.com
In Vitro Cellular Research Applications of Vistusertib
Evaluation of Anti-Proliferative Effects Across Diverse Cell Line Models
Vistusertib (B1684010) has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines. As a dual mTORC1/2 inhibitor, it effectively suppresses downstream signaling pathways crucial for cell growth and proliferation. selleckchem.com Its efficacy has been observed in cell lines derived from various malignancies, including breast cancer, prostate cancer, and hepatocellular carcinoma (HCC). selleckchem.comresearchgate.net
In studies involving ER-positive (ER+) breast cancer cell lines, Vistusertib showed significant growth inhibition, with GI50 values (concentration for 50% growth inhibition) of less than 200 nmol/L. medchemexpress.com This indicates a potent cytostatic effect. Furthermore, at concentrations below 500 nmol/L, the compound achieved total growth inhibition (TGI), suggesting a cytotoxic effect at slightly higher concentrations. medchemexpress.com The anti-proliferative effects were also maintained in cell lines that had developed resistance to first-generation mTOR inhibitors like everolimus (B549166). medchemexpress.com In castration-resistant prostate cancer (CRPC) cells, Vistusertib was also found to potently suppress cell growth. researchgate.net
The inhibitory action of Vistusertib is directly linked to its function as an ATP-competitive inhibitor of the mTOR kinase. In cell-free enzymatic assays, Vistusertib exhibits a half-maximal inhibitory concentration (IC50) of approximately 2.8 nM against the mTOR enzyme. selleckchem.commedchemexpress.com In cellular assays, it effectively inhibits biomarkers of both mTORC1 and mTORC2 activity. For instance, in MDA-MB-468 breast cancer cells, Vistusertib inhibited the phosphorylation of the mTORC1 substrate S6 ribosomal protein with an IC50 of 210 nM and the mTORC2 substrate AKT (at serine 473) with an IC50 of 78 nM. medchemexpress.com
| Parameter | Target/Cell Line | Value | Description |
| IC50 | mTOR enzyme (cell-free) | 2.8 nM | Concentration for 50% inhibition of mTOR kinase activity. |
| IC50 | pAKT (Ser473) in MDA-MB-468 cells | 78 nM | Concentration for 50% inhibition of mTORC2 substrate phosphorylation. |
| IC50 | pS6 (Ser235/236) in MDA-MB-468 cells | 210 nM | Concentration for 50% inhibition of mTORC1 substrate phosphorylation. |
| GI50 | ER+ Breast Cancer Cell Lines | <200 nM | Concentration for 50% inhibition of cell growth. |
Cell Cycle Arrest Induction and Analysis
A key mechanism through which Vistusertib exerts its anti-proliferative effects is the induction of cell cycle arrest. By inhibiting the mTOR pathway, Vistusertib disrupts the synthesis of proteins essential for cell cycle progression, thereby halting cells in a specific phase and preventing division.
Research in castration-resistant prostate cancer (CRPC) cell lines has shown that Vistusertib treatment leads to cell cycle arrest at the G1 phase. researchgate.net This G1 arrest prevents cells from entering the S phase, where DNA replication occurs, effectively blocking proliferation. This effect was observed to be more potent with Vistusertib compared to first-generation mTOR inhibitors like rapamycin (B549165). researchgate.net In hepatocellular carcinoma (HCC) cells, Vistusertib has also been noted to induce cell cycle arrest. selleckchem.com
The analysis of cell cycle distribution in these studies is typically performed using flow cytometry. This technique involves staining the DNA of treated and untreated cell populations with a fluorescent dye, such as propidium (B1200493) iodide. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the percentage of cells in the G1 fraction following Vistusertib treatment provides quantitative evidence of G1 phase arrest.
Apoptosis Induction Mechanisms and Biomarker Analysis (e.g., Cleaved Caspase 3, PARP)
The apoptotic process is executed by a cascade of enzymes called caspases. A key executioner caspase is Caspase-3. In its inactive state, it exists as a pro-enzyme. During apoptosis, it is cleaved into active fragments (typically 17/19 kDa). The detection of these cleaved fragments is a hallmark of apoptosis. Another critical event in apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Caspase-3 cleaves the 116 kDa full-length PARP into an 89 kDa fragment, inactivating its repair function and facilitating cellular disassembly.
Studies have confirmed that Vistusertib treatment induces apoptosis in CRPC and HCC cell lines. selleckchem.comresearchgate.net The standard method for analyzing these apoptotic biomarkers is Western blotting. In this technique, protein lysates from cells treated with Vistusertib are separated by size and probed with antibodies specific to the cleaved forms of Caspase-3 and PARP. An increase in the signal for the 89 kDa PARP fragment and the 17/19 kDa Caspase-3 fragments in treated cells compared to untreated controls serves as direct evidence of apoptosis induction.
Investigating Metabolic Reprogramming in Cellular Systems (e.g., Glucose Uptake)
Cancer cells exhibit altered metabolism, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen—a phenomenon known as the "Warburg effect." The mTOR signaling pathway is a master regulator of this metabolic reprogramming. mdpi.com It enhances the translation of key metabolic mediators, including hypoxia-inducible factor 1-alpha (HIF-1α), which in turn upregulates glycolytic enzymes and glucose transporters. mdpi.com
As a potent mTOR inhibitor, Vistusertib has been shown to directly interfere with this reprogrammed metabolism. In a study using non-small-cell lung carcinoma (NSCLC) cell lines (A549, PC-9, and SK-MES-1), treatment with Vistusertib significantly decreased the level of glycolytic metabolism. researchgate.net This was quantified by measuring glucose consumption from the culture media, which was markedly reduced in Vistusertib-treated cells compared to controls. researchgate.net Furthermore, this inhibition of glycolysis led to a corresponding decrease in cellular ATP content, demonstrating a direct impact on the energy status of the cancer cells. researchgate.net These findings highlight that Vistusertib's anti-cancer effects are also mediated through the disruption of the metabolic pathways that fuel rapid cell proliferation. researchgate.net
| Cell Line | Treatment | Effect on Glucose Consumption |
| A549 | Vistusertib (AZD2014) | Significant Decrease |
| PC-9 | Vistusertib (AZD2014) | Significant Decrease |
| SK-MES-1 | Vistusertib (AZD2014) | Significant Decrease |
Characterization of Feedback Activation Mechanisms (e.g., EGFR, IGF1R, ERBB3)
A significant limitation of first-generation mTORC1 inhibitors (rapalogs) is the induction of a negative feedback loop that leads to the activation of AKT signaling via mTORC2, which can promote cell survival and drug resistance. Vistusertib, by virtue of its dual inhibition of both mTORC1 and mTORC2, was specifically designed to overcome this limitation. In vitro studies have confirmed that Vistusertib effectively prevents the feedback activation of AKT signaling that is often observed with rapalog treatment. researchgate.netmedchemexpress.com
However, prolonged inhibition of the PI3K/AKT/mTOR pathway can lead to the development of resistance through other feedback mechanisms. Research has shown that inhibiting this pathway can relieve the suppression of certain receptor tyrosine kinases (RTKs), leading to their upregulation and reactivation of pro-survival signaling. Studies on PI3K/mTOR pathway inhibitors have demonstrated that this can result in an increased expression and phosphorylation of multiple RTKs, including the Insulin-like growth factor 1 receptor (IGF1R) and ERBB3 (also known as HER3). This upregulation can occur at the transcriptional level. This compensatory feedback can limit the sustained efficacy of mTOR inhibitors when used as single agents, highlighting a potential mechanism of acquired resistance in cellular models.
Preclinical in Vivo Efficacy Studies in Non Human Models
Tumor Growth Inhibition in Xenograft Models
Vistusertib (B1684010) (AZD2014) has demonstrated significant anti-tumor activity in a range of preclinical xenograft models, showing both tumor growth inhibition and, in some cases, regression. These studies are crucial for establishing the potential therapeutic efficacy of the compound before clinical trials.
Efficacy in Immunodeficient Murine Models (e.g., SCID mice)
Vistusertib has been shown to induce dose-dependent tumor growth inhibition in several cancer xenograft models established in immunodeficient mice. In studies using SCID (Severe Combined Immunodeficient) mice bearing MCF7 estrogen receptor-positive (ER+) breast cancer xenografts, Vistusertib administration led to significant anti-tumor effects. aacrjournals.orgresearchgate.net Similarly, in SCID-beige mice with HCC1500 breast cancer xenografts, the compound also demonstrated notable growth inhibition. aacrjournals.orgresearchgate.net
The efficacy of Vistusertib is not limited to breast cancer models. In an orthotopic glioblastoma model using glioblastoma stem-like cells (GSCs) implanted in nude mice, Vistusertib, when combined with radiation, significantly prolonged the survival of the animals compared to radiation alone. nih.gov This suggests that Vistusertib can cross the blood-brain barrier to exert its therapeutic effects. nih.gov In a cisplatin-resistant ovarian cancer model (A2780CisR) xenografted in BALB/c nude mice, Vistusertib in combination with paclitaxel (B517696) caused a significant reduction in tumor volumes, whereas either agent alone did not produce a significant change compared to the control group. nih.gov
| Xenograft Model | Mouse Strain | Cancer Type | Outcome |
| MCF7 | SCID | ER+ Breast Cancer | Significant dose-dependent growth inhibition. aacrjournals.org |
| HCC1500 | SCID-beige | ER+ Breast Cancer | Significant growth inhibition. aacrjournals.org |
| A2780CisR | BALB/c nude | Ovarian Cancer | Significant tumor volume reduction with paclitaxel. nih.gov |
| GBMJ1 (orthotopic) | Nude | Glioblastoma | Significantly prolonged survival with radiation. nih.gov |
Response in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, are considered more clinically relevant models. Vistusertib has shown efficacy in several PDX models. In ER+ breast cancer PDX models, Vistusertib treatment resulted in significant tumor growth inhibition. nih.gov Specifically, in the HBCx3 ER+ breast cancer PDX model, Vistusertib demonstrated potent anti-tumor activity. aacrjournals.orgresearchgate.net The compound's efficacy was also observed in other primary explant models, where it was effective when administered via either continuous or intermittent dosing schedules. nih.gov When combined with the estrogen receptor antagonist fulvestrant (B1683766), Vistusertib led to complete tumor growth inhibition or even tumor regressions in these clinically relevant ER+ models. aacrjournals.org
| PDX Model | Mouse Strain | Cancer Type | Outcome |
| HBCx3 | Nude | ER+ Breast Cancer | Potent tumor growth inhibition. aacrjournals.orgresearchgate.net |
| BR0555 | NSG | ER+ Breast Cancer | Significant growth inhibition. aacrjournals.orgresearchgate.net |
| CTC174 | NSG | ER+ Breast Cancer | Significant growth inhibition. aacrjournals.orgresearchgate.net |
| ER+ Breast Cancer Models | Not Specified | ER+ Breast Cancer | Complete growth inhibition or regression with fulvestrant. aacrjournals.org |
Modulation of Intratumoral Biomarkers in Animal Models
The anti-tumor activity of Vistusertib is directly linked to its mechanism of action as a dual mTORC1 and mTORC2 inhibitor. This is confirmed in vivo by measuring the modulation of downstream biomarkers in tumor tissue from treated animals. Following treatment with Vistusertib, a significant reduction in the phosphorylation of key mTORC1 and mTORC2 substrates is consistently observed.
In MCF7 breast cancer xenografts, Vistusertib treatment led to a marked decrease in the phosphorylation of Akt at serine 473 (p-AKT S473), a direct substrate of mTORC2, and ribosomal protein S6 (p-S6), a downstream effector of mTORC1. aacrjournals.org Similar results were seen in glioblastoma orthotopic xenografts, where Vistusertib treatment significantly reduced levels of p-4EBP1 (an mTORC1 substrate) and p-AKT, indicating successful target engagement within the brain. nih.gov In cisplatin-resistant ovarian cancer xenografts, the combination of Vistusertib and paclitaxel also effectively reduced the expression of both p-S6 and p-AKT. nih.gov These findings confirm that Vistusertib effectively inhibits both mTOR complexes in vivo, which is associated with its anti-tumor efficacy. nih.gov
| Biomarker | Complex Targeted | Model | Change Observed |
| p-AKT (S473) | mTORC2 | MCF7 Xenograft aacrjournals.org, Glioblastoma Xenograft nih.gov, Ovarian Xenograft nih.gov | Significant Decrease |
| p-S6 | mTORC1 | MCF7 Xenograft aacrjournals.org, Ovarian Xenograft nih.gov | Significant Decrease |
| p-4EBP1 | mTORC1 | Glioblastoma Xenograft nih.gov | Significant Decrease |
Assessment of Tumor Bioenergetics and Membrane Turnover in Vivo
The mTOR pathway is a central regulator of cellular metabolism, including energy production and the synthesis of cellular building blocks like lipids for membranes. In vivo studies have begun to explore the impact of Vistusertib on these processes within tumors. In an A2780CisR ovarian cancer xenograft model, the combination of Vistusertib and paclitaxel was shown to compromise tumor bioenergetics and reduce membrane turnover. nih.gov Using magnetic resonance spectroscopy (MRS), researchers observed significant decreases in phosphocholine (B91661) (p = 0.01) and adenosine (B11128) triphosphate (ATP) (p = 0.04) levels in tumors treated with the combination therapy compared to the vehicle-control group. nih.gov Phosphocholine is a key metabolite in cell membrane synthesis, and its reduction suggests an inhibition of membrane turnover. The decrease in ATP indicates a disruption of the tumor's energy metabolism. These metabolic effects provide a mechanistic insight into the significant growth delay observed with the combination treatment. nih.gov
Anti-Fibrotic and Anti-Inflammatory Effects in Non-Oncological Disease Models (e.g., Pulmonary Fibrosis)
Beyond its applications in oncology, the mTOR pathway's role in inflammation and fibrosis has led to the investigation of Vistusertib in non-oncological disease models. A recent study evaluated the efficacy of Vistusertib in a bleomycin-induced pulmonary fibrosis model in mice. nih.gov
| Disease Model | Key Findings |
| Bleomycin-induced Pulmonary Fibrosis | Reduced inflammatory markers and inflammatory cells. nih.gov |
| Significantly reduced α-SMA, collagen, and TGF-β expression. nih.gov | |
| Ameliorated lung architectural distortion and restored lung function. nih.gov |
Pharmacology of Vistusertib and Deuterated Analogues Vistusertib D3
Pharmacokinetics in Preclinical Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
Preclinical studies have been essential in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Vistusertib (B1684010). In vivo ADME studies provide quantitative data on a compound's metabolic fate, routes of excretion, and circulating metabolites. criver.com In Sprague-Dawley rats, Vistusertib demonstrated rapid absorption after oral administration, reaching maximum plasma concentration (Cmax) within 20 to 30 minutes. researchgate.net
Studies using radiolabeled compounds, such as ¹⁴C-labelled Vistusertib, are crucial for determining the full excretion profile. nih.gov While specific preclinical excretion data is part of a broader research landscape, human studies with ¹⁴C-labelled Vistusertib showed that the compound was rapidly absorbed, and over 90% of the radioactivity was recovered. nih.gov The majority of the dose was recovered as metabolites in feces, with a smaller portion in urine, suggesting that hepatic metabolism is the primary route of elimination. nih.gov In these human studies, the majority of the circulating radioactivity in plasma (approximately 78%) was identified as unchanged Vistusertib. nih.gov Metabolites resulting from the biotransformation of the morpholine moieties and the N-methylamide group were also detected at low concentrations. researchgate.netnih.gov This detailed metabolic mapping is critical for understanding the compound's disposition. nih.gov
Dose-Dependent Exposure and Plasma Concentration Relationships (Cmax, AUC)
The pharmacokinetic profile of Vistusertib has been evaluated in mice, demonstrating a clear relationship between the administered dose and systemic exposure. Following single and repeated dosing, a dose-dependent increase in key pharmacokinetic parameters, such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), was observed. medchemexpress.commedchemexpress.com Specifically, in studies involving doses ranging from 7.5 to 15 mg/kg, the Cmax was found to range from 1 to 16 µM, while the AUC ranged from 220 to 5,042 µM·h. medchemexpress.commedchemexpress.com This dose proportionality is a critical factor in preclinical assessments, as it allows for the prediction of drug exposure at various dose levels. frontiersin.org
Table 1: Dose-Dependent Pharmacokinetic Parameters of Vistusertib in Mice
| Dose Range (mg/kg) | Cmax Range (µM) | AUC Range (µM·h) | Reference |
|---|---|---|---|
| 7.5 - 15 | 1 - 16 | 220 - 5,042 | medchemexpress.commedchemexpress.com |
Relationship between Drug Plasma Concentrations and Pharmacodynamic Biomarker Levels
A strong correlation between the plasma concentrations of Vistusertib and the modulation of pharmacodynamic (PD) biomarkers has been established in preclinical models. nih.gov Vistusertib is a dual inhibitor of mTORC1 and mTORC2, and its activity can be monitored by measuring the phosphorylation levels of downstream substrates. medchemexpress.commedchemexpress.com
In SCID mice with MCF7 xenografts, the administration of Vistusertib at doses of 3.75, 7.5, and 15 mg/kg led to a dose-dependent inhibition of both mTORC1 and mTORC2 pathway biomarkers. medchemexpress.commedchemexpress.com A clear relationship was demonstrated between drug plasma concentrations and the reduction in phosphorylation of AKT (p-AKT at Ser473), an mTORC2 substrate, and ribosomal protein S6 (p-S6), an mTORC1 substrate. medchemexpress.commedchemexpress.com The estimated IC50 values, which represent the drug concentration required to inhibit 50% of the biomarker activity, were 0.119 µM for p-AKT and 0.392 µM for p-S6, confirming a direct link between systemic drug exposure and target engagement in the tumor tissue. medchemexpress.commedchemexpress.com
Role of Deuteration (Vistusertib-d3) in Pharmacokinetic Studies
Isotopic Labeling Strategy for Enhanced Metabolic Stability
Deuteration, the substitution of hydrogen atoms with their stable heavy isotope deuterium (B1214612), is a medicinal chemistry strategy used to improve the pharmacokinetic properties of a drug. nih.gov This modification can enhance metabolic stability by slowing the rate of metabolic degradation at specific sites on the molecule, a phenomenon known as the kinetic isotope effect. musechem.com Replacing a carbon-hydrogen bond with a stronger carbon-deuterium bond can make the bond more resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s. nih.gov
Application as an Internal Standard for Quantitative Bioanalysis in Preclinical Samples
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is considered the gold standard for ensuring the accuracy and precision of the assay. nih.govresearchgate.net this compound is an ideal internal standard for the quantification of Vistusertib in preclinical biological samples like plasma. nih.gov
Because this compound is chemically identical to Vistusertib, apart from a slight increase in mass, it exhibits nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. nih.goveurisotop.com This allows it to effectively compensate for variability that can occur during sample extraction and for matrix effects that can suppress or enhance the analyte signal. nih.gov The mass spectrometer can easily distinguish between the analyte (Vistusertib) and the internal standard (this compound) due to their mass difference. nih.gov By normalizing the response of Vistusertib to that of the known concentration of this compound, a highly reliable and reproducible quantification of the drug in complex biological matrices can be achieved. nih.gov
Lack of Publicly Available Research on a Key Pharmacokinetic Modeling Approach for this compound
Despite the growing importance of physiologically based pharmacokinetic (PBPK) modeling in drug development, a comprehensive search of publicly available scientific literature and data reveals a notable absence of specific PBPK models for this compound, a deuterated analogue of the mTORC1/2 inhibitor Vistusertib.
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. frontiersin.orgamegroups.orgmdpi.comlabcorp.com This methodology integrates a drug's physicochemical properties with physiological and anatomical data to simulate its pharmacokinetic profile. mdpi.comlabcorp.com Such models are instrumental in various stages of drug development, including dose selection, prediction of drug-drug interactions (DDIs), and evaluation of pharmacokinetics in special populations. frontiersin.orglabcorp.comnih.govfrontiersin.org
The application of PBPK modeling would be particularly insightful for understanding the pharmacokinetic nuances of deuterated compounds like this compound. Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, can alter a drug's metabolic fate, potentially leading to an improved pharmacokinetic profile. A PBPK model for Vistusertib and this compound could mechanistically explore and quantify these differences.
A typical PBPK model development process involves:
Model Building: Gathering data on the drug's properties (e.g., solubility, permeability, in vitro metabolism) and the physiological parameters of the target population.
Model Verification: Comparing model predictions with observed clinical data to ensure the model's accuracy.
Model Application: Using the validated model to simulate various clinical scenarios and answer specific research questions.
While the pharmacokinetic profile of the non-deuterated parent compound, Vistusertib (AZD2014), has been characterized in clinical studies, detailed PBPK models for this compound are not readily found in the public domain. nih.gov Consequently, no specific data tables or detailed research findings on PBPK modeling approaches for this compound can be provided at this time. The development and publication of such models in the future would be a valuable contribution to the understanding of this compound and the broader field of deuterated drug analogues.
Combination Research Strategies in Preclinical Settings
Rationale for Dual Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention. Vistusertib (B1684010) distinguishes itself by inhibiting both mTORC1 and mTORC2 complexes. This dual inhibition is significant because mTORC1 inhibition alone can lead to a feedback activation of AKT through mTORC2, potentially limiting the therapeutic efficacy of mTORC1-specific inhibitors like everolimus (B549166). whiterose.ac.uk By blocking both complexes, vistusertib aims to achieve a more comprehensive and sustained suppression of the PI3K/AKT/mTOR pathway. nih.govnih.govresearchgate.net This broader blockade is hypothesized to prevent the feedback loop that can lead to treatment resistance. whiterose.ac.uk Preclinical studies have shown that vistusertib effectively inhibits downstream targets of both mTORC1 (like S6K and 4EBP1) and mTORC2 (like AKT at serine 473), providing a strong rationale for its use in combination strategies to achieve deeper and more durable anti-tumor responses. nih.govnih.gov
Synergy with Chemotherapeutic Agents (e.g., Paclitaxel)
Preclinical investigations have demonstrated the potential of combining vistusertib with traditional chemotherapeutic agents like paclitaxel (B517696). The rationale for this combination lies in the observation that activation of the PI3K/mTOR pathway can contribute to chemotherapy resistance. nih.govmedrxiv.org
In preclinical models of ovarian cancer, the combination of vistusertib and paclitaxel has shown additive growth inhibition across a panel of cell lines. nih.govresearchgate.net In a cisplatin-resistant ovarian cancer xenograft model, the combination therapy led to a significant reduction in tumor volume compared to either agent alone. nih.govoncotarget.com This enhanced effect was associated with increased apoptosis and necrosis within the tumors. nih.gov Similarly, in anaplastic thyroid cancer models, combining vistusertib with paclitaxel improved the inhibition of cell migration and invasion. mdpi.com
The synergistic or additive effects are believed to stem from vistusertib's ability to counteract the pro-survival signals driven by the mTOR pathway, thereby sensitizing cancer cells to the cytotoxic effects of paclitaxel. researchgate.neticr.ac.uk Mechanistic studies have shown that paclitaxel can induce AKT phosphorylation, a pro-survival signal that is abrogated by the addition of vistusertib. nih.govoncotarget.com
Combination with Endocrine Therapies in Hormone-Responsive Models (e.g., Fulvestrant (B1683766), Anastrozole)
In hormone receptor-positive (HR+) cancers, such as certain types of breast and endometrial cancer, endocrine therapies are a cornerstone of treatment. However, resistance to these therapies is a major clinical challenge, and aberrant PI3K/mTOR pathway signaling is a key driver of this resistance. researchgate.netunicancer.fropenaccessjournals.com
Preclinical studies have shown that combining vistusertib with endocrine agents like fulvestrant or anastrozole (B1683761) can be an effective strategy. In estrogen receptor-positive (ER+) breast cancer models that have developed resistance to endocrine therapy, the combination of vistusertib and fulvestrant demonstrated synergistic effects and delayed tumor progression. researchgate.net Vistusertib was shown to be superior to the mTORC1 inhibitor everolimus in preclinical breast cancer models, both in hormone-sensitive and resistant settings. whiterose.ac.ukresearchgate.net
Similarly, in endometrial cancer, where the PI3K/AKT/mTOR pathway is frequently deregulated, combining vistusertib with anastrozole has shown promise. unicancer.fr The rationale is that by inhibiting the mTOR pathway, vistusertib can restore sensitivity to endocrine agents in resistant tumors. unicancer.fropenaccessjournals.com
Combination with Other Targeted Agents
To achieve a more comprehensive blockade of cancer-promoting signaling pathways and to overcome resistance, vistusertib is being investigated in combination with other targeted therapies in preclinical settings.
PI3Kβ Inhibitors
In tumors with loss of the tumor suppressor PTEN, there is a dependency on the PI3Kβ isoform. aacrjournals.orgnih.gov Combining the PI3Kβ inhibitor AZD8186 with vistusertib has shown to be highly effective in preclinical models of PTEN-null tumors, including triple-negative breast, prostate, and renal cancers. aacrjournals.orgaacrjournals.org This combination leads to a more profound and sustained suppression of the PI3K pathway, resulting in significant anti-proliferative effects both in vitro and in vivo. aacrjournals.orgnih.govresearchgate.net
MEK Inhibitors
The MAPK (RAS-RAF-MEK-ERK) pathway is another critical signaling cascade often dysregulated in cancer. There is significant crosstalk between the PI3K/mTOR and MAPK pathways, and inhibiting one can lead to compensatory activation of the other. researchgate.netnih.gov Preclinical studies have demonstrated synergistic activity when combining vistusertib with a MEK inhibitor like selumetinib (B1684332) or trametinib. researchgate.netascopubs.orgeuropeanreview.org This dual pathway inhibition has shown promise in a range of cancer models, including those with NF2 mutations and KRAS-mutated colorectal cancer. europeanreview.orgnih.gov
CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In ER+ breast cancer, combining vistusertib with the CDK4/6 inhibitor palbociclib (B1678290) has been shown to result in more effective and long-term growth inhibition compared to either agent alone. aacrjournals.orgtandfonline.com Vistusertib treatment can lead to a decrease in cyclin D1 expression and retinoblastoma (Rb) protein phosphorylation, effects that are enhanced with the addition of a CDK4/6 inhibitor. aacrjournals.orgtandfonline.com This combination appears to be effective in both palbociclib-sensitive and resistant cells, suggesting it could be a strategy to overcome acquired resistance to CDK4/6 inhibitors. nih.govresearchgate.net
Preclinical Evaluation of Combination Efficacy and Biomarker Modulation
The efficacy of vistusertib combinations is evaluated in preclinical settings using a variety of in vitro and in vivo models. Cell proliferation assays, tumor xenograft models, and patient-derived xenograft (PDX) models are commonly used to assess anti-tumor activity.
A crucial aspect of these preclinical studies is the analysis of pharmacodynamic biomarkers to confirm target engagement and understand the molecular effects of the combination therapies. Key biomarkers that are consistently modulated by vistusertib-containing combinations include:
p-S6 and p-4EBP1: Downregulation of the phosphorylation of these proteins confirms mTORC1 inhibition. nih.govaacrjournals.orgtandfonline.com
p-AKT (Ser473): Inhibition of AKT phosphorylation at this site is a key indicator of mTORC2 inhibition. nih.govnih.govtandfonline.com
p-NDRG1: This is another downstream marker of mTORC2 activity that is suppressed by vistusertib. aacrjournals.org
Cleaved Caspase-3 and PARP: An increase in these markers indicates the induction of apoptosis. nih.gov
FOXO3: Nuclear translocation of this transcription factor is observed in some combination settings, suggesting an impact on cell fate decisions. aacrjournals.org
These biomarker studies are essential for demonstrating that the combination therapies are hitting their intended targets and for identifying potential predictive biomarkers of response. For instance, low tumor PTEN expression has been suggested as a potential predictive biomarker for vistusertib activity in combination with paclitaxel in ovarian cancer. medrxiv.orgnih.govmedrxiv.org
Preclinical Efficacy of Vistusertib Combinations
| Combination | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| Vistusertib + Paclitaxel | Ovarian Cancer | Additive growth inhibition, increased apoptosis and necrosis in vivo. | nih.govoncotarget.com |
| Vistusertib + Paclitaxel | Anaplastic Thyroid Cancer | Improved inhibition of migration and invasion. | mdpi.com |
| Vistusertib + Fulvestrant | ER+ Breast Cancer (Endocrine-Resistant) | Synergistic effect, delayed tumor progression. | researchgate.net |
| Vistusertib + AZD8186 (PI3Kβi) | PTEN-null Tumors (TNBC, Prostate, Renal) | Effective antiproliferative effects, controlled tumor growth in vivo. | aacrjournals.orgnih.govaacrjournals.org |
| Vistusertib + Selumetinib (MEKi) | Advanced Solid Tumors | Synergistic activity in preclinical models. | researchgate.netascopubs.org |
| Vistusertib + Palbociclib (CDK4/6i) | ER+ Breast Cancer | Complete and long-term growth arrest, inhibition of E2F-dependent transcription. | nih.govaacrjournals.orgtandfonline.com |
Mechanisms of Research Resistance and Strategies to Overcome in Preclinical Models
Molecular Adaptations and Feedback Loops Leading to Resistance
The development of resistance to mTOR inhibitors is often multifactorial, involving intricate molecular adaptations within the cancer cells.
Feedback Loop Activation: A primary mechanism of resistance to mTORC1-specific inhibitors like everolimus (B549166) is the activation of a negative feedback loop. Inhibition of mTORC1 can lead to the upregulation of IRS1, which in turn activates PI3K signaling and subsequent phosphorylation of AKT at Ser473 by the uninhibited mTORC2 complex. mdpi.comaacrjournals.org This feedback reactivates the very pathway the drug is intended to block. Vistusertib (B1684010) was designed to overcome this by inhibiting both mTORC1 and mTORC2, thereby preventing the feedback phosphorylation of AKT. aacrjournals.orgnih.gov However, resistance to dual inhibitors can still emerge. In some models, resistance to AKT inhibitors has been associated with increased mTOR signaling, suggesting a potential bypass mechanism. aacrjournals.org
Upregulation of Receptor Tyrosine Kinases (RTKs): Blockade of the mTOR pathway can induce feedback loops that increase the expression and signaling of various receptor tyrosine kinases. nih.gov Studies have shown that treatment with vistusertib can lead to an increased abundance of EGFR, IGF1R, and ERBB3 in a context-dependent manner. nih.govresearchgate.net This upregulation can provide an alternative signaling route for cell survival and proliferation, thereby diminishing the inhibitor's effectiveness.
Alterations in Downstream Effectors: Resistance to AKT inhibitors can be associated with the overexpression of downstream effectors like p90RSK, leading to maintained phosphorylation of S6RP, a substrate of S6K which is downstream of mTORC1. kent.ac.uk This indicates that even with upstream inhibition, downstream components can be reactivated to promote cell growth.
Investigating Bypass Pathway Activation
Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the therapeutic blockade. mdpi.com
RAS/MAPK Pathway Activation: The RAS/MAPK pathway is a common escape route when the PI3K/AKT/mTOR axis is inhibited. mdpi.comresearchgate.net There is significant crosstalk between these two pathways, and the inhibition of one can lead to the compensatory activation of the other. mdpi.com For instance, resistance to KRAS and EGFR inhibitors has been shown to be sensitive to mTOR inhibition, highlighting the interplay between these pathways. mdpi.com
Loss of Tumor Suppressors: The loss of function of tumor suppressor genes can contribute to resistance. For example, the loss of neurofibromatosis type 2 (NF2) has been identified as a bypass resistance mechanism to the ALK inhibitor lorlatinib (B560019), and combining lorlatinib with vistusertib was effective in overcoming this resistance in preclinical models. researchgate.net Similarly, loss of PTEN, a negative regulator of the PI3K pathway, can confer resistance to PI3Kα-specific inhibitors by increasing reliance on the PI3Kβ isoform. mdpi.com
Cell Cycle Dysregulation: Mechanisms of resistance to CDK4/6 inhibitors, which control cell cycle progression, can involve the activation of carcinogenic signal transduction pathways. ersnet.org Given the convergence of pathways like PI3K/AKT/mTOR on cell cycle regulators like Cyclin D, alterations in cell cycle machinery can contribute to resistance to mTOR inhibitors. nih.govresearchgate.net
Characterization of Novel Resistance Mechanisms in In Vitro and In Vivo Models
Preclinical models are essential for identifying and characterizing novel resistance mechanisms.
Models of Acquired Resistance: Researchers have developed cell line models with acquired resistance to various therapies to study resistance mechanisms. For example, cell lines with acquired resistance to the CDK4/6 inhibitor palbociclib (B1678290), which involved loss of RB copy number or increased growth factor signaling, remained sensitive to vistusertib. nih.gov Similarly, models of acquired resistance to everolimus (a rapalog) were used to demonstrate the superior efficacy of vistusertib due to its dual mTORC1/2 inhibition. aacrjournals.org In castration-resistant prostate cancer (CRPC) models, vistusertib was effective in both docetaxel-sensitive and docetaxel-resistant cells. nih.gov
Patient-Derived Xenograft (PDX) Models: PDX models, which involve implanting patient tumor tissue into immunodeficient mice, provide a more clinically relevant system to study drug response and resistance. These models have been used to test combination therapies to overcome resistance. For instance, in a PDX model of endocrine-resistant breast cancer, the combination of vistusertib and fulvestrant (B1683766) was highly effective. nih.gov In another study, the combination of vistusertib and lorlatinib effectively overcame resistance in PDX models of ALK-rearranged lung cancer. researchgate.net
The following table summarizes key preclinical models used to study resistance to vistusertib and other mTOR pathway inhibitors.
| Model Type | Cancer Type | Resistance To | Key Findings | Citation |
| Cell Lines (MCF7, T47D derivatives) | ER+ Breast Cancer | Palbociclib, Endocrine Therapy | Vistusertib overcomes resistance by suppressing proliferation; feedback activation of EGFR, IGF1R, ERBB3 observed. | nih.gov |
| Cell Lines (HCC1428 derivatives) | ER+ Breast Cancer | Everolimus | Vistusertib effectively blocks proliferation and signaling in everolimus-resistant cells by inhibiting both mTORC1 and mTORC2. | aacrjournals.org |
| Xenograft (A2780CisR) | Ovarian Cancer | Cisplatin | The combination of vistusertib and paclitaxel (B517696) significantly reduced tumor volumes where single agents did not. | oncotarget.com |
| Cell Lines (PC3, DU145 derivatives) | Prostate Cancer | Docetaxel | Vistusertib showed potent antitumor activity in both docetaxel-sensitive and -resistant castration-resistant prostate cancer cells. | nih.gov |
| PDX Models | ALK-rearranged Lung Cancer | Lorlatinib | Combination of vistusertib and lorlatinib effectively overcame resistance driven by bypass pathways like NF2 loss. | researchgate.net |
| PDX Models (HBCx34) | ER+ Breast Cancer | Endocrine Therapy | Combination of vistusertib and fulvestrant led to significant tumor volume reduction. | nih.gov |
Preclinical Strategies for Reversing or Preventing Resistance
Based on the understanding of resistance mechanisms, several preclinical strategies have been explored.
Combination Therapy: The most widely explored strategy is combining vistusertib with other targeted agents or chemotherapy to create synergistic effects or overcome resistance.
With Endocrine Therapy: In models of ER-positive breast cancer resistant to endocrine therapy, combining vistusertib with agents like fulvestrant has shown synergy and delayed tumor progression. nih.gov The rationale is that the PI3K/AKT/mTOR pathway is often upregulated in endocrine-resistant tumors. hematologyandoncology.netresearchgate.net
With Chemotherapy: Combining vistusertib with paclitaxel has shown additive growth inhibition in ovarian cancer models, including cisplatin-resistant ones. oncotarget.comnih.gov This combination was found to significantly increase apoptosis. oncotarget.com
With Other Targeted Inhibitors: Combining vistusertib with inhibitors of bypass pathways has shown promise. For example, combining it with the KRAS inhibitor MRTX849 showed strong synergy in preclinical models. mdpi.com Similarly, combining it with ALK inhibitors like lorlatinib has been effective in overcoming specific resistance mechanisms. researchgate.net
Intermittent Dosing: Preclinical studies have explored different dosing schedules to optimize efficacy and manage toxicity. The ability to dose vistusertib intermittently, due to its short half-life, makes it a suitable candidate for combination therapies. aacrjournals.orgnih.gov
Targeting Downstream Effectors: When resistance arises from the reactivation of effectors downstream of mTOR, a potential strategy is to target these effectors directly. For instance, in models where resistance to AKT inhibitors was associated with p90RSK overexpression and S6RP phosphorylation, targeting protein synthesis downstream of mTORC1 with inhibitors like 4EGI-1 was suggested as a potential approach. kent.ac.uk
The following table outlines preclinical combination strategies involving vistusertib.
| Combination Agent | Cancer Model | Rationale / Key Finding | Citation |
| Fulvestrant | ER+ Breast Cancer | Overcomes endocrine resistance; synergistic effect observed in vitro and in vivo. | nih.gov |
| Paclitaxel | Ovarian Cancer | Additive growth inhibition in chemo-resistant models; increased apoptosis. | oncotarget.com |
| Lorlatinib | ALK-rearranged Lung Cancer | Overcomes resistance caused by bypass pathway activation (e.g., NF2 loss). | researchgate.net |
| MRTX849 (KRAS inhibitor) | KRAS-mutant cancers | Strong synergy against a panel of sensitive cell lines and xenograft models. | mdpi.com |
| Anastrozole (B1683761) | Endometrial Cancer | Overcomes hormonal resistance driven by PI3K/AKT/mTOR pathway dysregulation. | researchgate.netunicancer.fr |
| Olaparib (PARP inhibitor) | Ovarian, Breast Cancer | Preclinical synergy observed between PARP and PI3K pathway inhibitors. | aacrjournals.org |
Role of Vistusertib in Immunomodulation in Preclinical Models
Impact on Immune Cell Function and Activation (e.g., T-cells)
Preclinical studies have revealed that Vistusertib (B1684010) can directly enhance the activation and survival of effector T-cells. nih.gov This is a critical aspect of its immunomodulatory function, as T-cells are central to the adaptive immune response against tumors. The inhibition of mTOR signaling by Vistusertib appears to reverse the exhausted phenotype often observed in tumor-infiltrating lymphocytes (TILs), thereby augmenting their anti-cancer activity. nih.gov
In preclinical models, Vistusertib has been shown to increase the frequencies of activated Th1 polarized T-cells within tumors. nih.gov This is significant because Th1 cells are crucial for cell-mediated immunity and the activation of cytotoxic T-lymphocytes. Furthermore, Vistusertib has been observed to directly promote the viability of effector T-cells, an effect that is dependent on the dose of the inhibitor. nih.gov
The table below summarizes the key impacts of Vistusertib on T-cell function as observed in preclinical studies.
| Feature | Impact of Vistusertib | Reference |
| T-cell Phenotype | Reduces the occurrence of exhausted phenotype TILs | nih.gov |
| T-cell Polarization | Increases frequencies of activated Th1 polarized T-cells | nih.gov |
| Effector T-cell Activation | Directly enhances activation | nih.gov |
| Effector T-cell Survival | Directly enhances survival (dose-dependent) | nih.gov |
Modulation of Cytokine Profiles by Innate Immune Cells
The immunomodulatory effects of Vistusertib are not limited to the adaptive immune system. The compound has been shown to influence innate immune cells, which play a crucial role in initiating and shaping the anti-tumor immune response. Specifically, Vistusertib promotes a Th1-polarizing proinflammatory cytokine profile by innate primary immune cells. nih.gov
Inhibition of mTOR signaling in innate immune cells, such as antigen-presenting cells (APCs), can lead to the enhanced production of pro-inflammatory cytokines. nih.gov This shift in the cytokine milieu creates a more favorable environment for the activation and function of anti-tumor T-cells.
The following table outlines the observed effects of Vistusertib on cytokine profiles from innate immune cells in preclinical settings.
| Cell Type | Effect of Vistusertib | Outcome | Reference |
| Innate Primary Immune Cells | Promotes a Th1 polarizing proinflammatory cytokine profile | Supports enhanced anti-tumor immunity | nih.gov |
| Antigen Presenting Cells (APCs) | Can promote pro-inflammatory cytokine production | Favors T-cell activation and function | nih.gov |
Preclinical Exploration of Combination with Immunotherapy Agents (e.g., Checkpoint Blockade)
A significant area of preclinical research has been the combination of Vistusertib with immune checkpoint inhibitors. These studies have shown that mTOR kinase inhibition with Vistusertib potentiates the anti-tumor effects of checkpoint blockade. nih.gov
In syngeneic tumor models, such as MC-38 and CT-26, the combination of Vistusertib with anti-CTLA-4, anti-PD-1, or anti-PD-L1 antibodies resulted in greater tumor growth inhibition and improved survival compared to monotherapies. nih.gov The underlying mechanism for this synergy involves Vistusertib's ability to reduce the exhausted phenotype of tumor-infiltrating CD8+ T-cells while promoting a Th1-polarizing cytokine environment. nih.gov This complements the action of checkpoint inhibitors, which work to release the brakes on the immune system.
The table below summarizes the outcomes of combining Vistusertib with immune checkpoint blockade in preclinical tumor models.
| Combination Therapy | Preclinical Model | Observed Outcome | Reference |
| Vistusertib + anti-CTLA-4 | MC-38, CT-26 | Tumor growth inhibition, improved survival | nih.gov |
| Vistusertib + anti-PD-1 | MC-38 | Tumor growth inhibition, improved survival | nih.gov |
| Vistusertib + anti-PD-L1 | MC-38 | Tumor growth inhibition, improved survival | nih.gov |
Advanced Analytical Methodologies for Vistusertib D3 in Research
Quantitative Bioanalytical Assays for Vistusertib-d3 in Biological Matrices (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like Vistusertib (B1684010) in biological samples due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com In the context of Vistusertib analysis, this compound is the ideal internal standard. An internal standard is crucial for correcting for variability during sample preparation and analysis, such as extraction loss and matrix effects. nih.gov A stable isotope-labeled internal standard like this compound is considered optimal because it co-elutes chromatographically with the non-labeled analyte (Vistusertib) and exhibits nearly identical ionization efficiency, thus compensating for analytical variations more effectively than a structurally different internal standard. nih.gov
A typical LC-MS/MS method for the quantification of Vistusertib, where this compound would be used as an internal standard, involves protein precipitation to extract the drug from the plasma or tissue homogenate. researchgate.net This is followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. researchgate.net
Table 1: Representative LC-MS/MS Parameters for Vistusertib Analysis Using this compound as an Internal Standard
| Parameter | Condition |
|---|---|
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18) researchgate.net |
| Mobile Phase | Isocratic or gradient elution with a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and aqueous buffer (e.g., 0.1% formic acid in water) nih.gov |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Run Time | 2 - 5 minutes researchgate.net |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Vistusertib MRM Transition | To be determined empirically (e.g., m/z 463.3 → 348.2) |
| This compound MRM Transition | To be determined empirically (e.g., m/z 466.3 → 351.2) |
Note: The specific mass-to-charge ratio (m/z) transitions for Vistusertib and this compound would need to be optimized during method development.
Application of this compound in Metabolite Profiling Studies
Deuterated compounds like this compound are valuable tools in metabolite profiling and discovery. The process, often referred to as "metabolite hunting," uses the predictable mass shift between the parent drug and its deuterated analog to identify potential metabolites in complex biological samples. nih.govresearchgate.net
When Vistusertib and a known concentration of this compound are co-administered or analyzed in parallel, mass spectrometers can be programmed to search for pairs of peaks with a specific mass difference corresponding to the number of deuterium (B1214612) atoms (3 Da in this case). This "doublet" signature helps distinguish drug-related metabolites from endogenous matrix components. For instance, if Vistusertib undergoes oxidation, its metabolite will have a mass of +16 Da. The corresponding this compound metabolite will also show a +16 Da shift from this compound, maintaining the 3 Da difference.
This approach facilitates the identification of metabolic hotspots on the molecule, such as sites of oxidation, N-dealkylation, or glucuronidation. nih.govmdpi.com Research on the non-labeled Vistusertib has identified various metabolites formed through morpholine-ring oxidation. nih.gov The use of this compound in preclinical studies can confirm these pathways and potentially uncover new, less abundant metabolites by simplifying their detection in complex LC-MS chromatograms.
Method Validation for Preclinical Research Samples
Before a bioanalytical method can be used for preclinical research, it must undergo rigorous validation to ensure its reliability, accuracy, and reproducibility. nih.gov Method validation is performed according to guidelines from regulatory bodies and assesses various parameters. The use of this compound as an internal standard is integral to achieving the required levels of precision and accuracy. nih.gov
Validation would involve analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the same biological matrix as the study samples (e.g., rat or mouse plasma).
Table 2: Typical Method Validation Parameters and Acceptance Criteria for a Preclinical LC-MS/MS Assay
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification) nih.govbiorxiv.org |
| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% for the Lower Limit of Quantification) researchgate.netnih.gov |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. biorxiv.org |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term frozen). | Mean concentration within ±15% of the nominal concentration. researchgate.netnih.gov |
A validated method for Vistusertib using an appropriate internal standard demonstrated high accuracy (98.7–105.7%) and precision (CV ≤ 10.5%) over a range of 5–5000 ng/mL. researchgate.net Long-term stability in frozen plasma at -70 °C was confirmed for at least 29 months. researchgate.net A similar level of performance would be expected for a method properly validated using this compound.
Future Research Directions and Novel Academic Applications
Exploration of Vistusertib-d3 in Mechanistic Isotope Effect Studies
The primary rationale for developing deuterated compounds lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down bond-cleavage steps in metabolic reactions. nih.govamber-bridge.com This principle would be central to the investigation of this compound.
Mechanistic studies would aim to elucidate the precise impact of deuteration on Vistusertib's metabolism. Vistusertib (B1684010) is known to be metabolized in the liver, and identifying the specific sites of metabolic oxidation is crucial. nih.gov By strategically placing deuterium (B1214612) atoms at these "soft spots," researchers could investigate how this modification affects the rate and pathway of its breakdown. nih.gov
Such studies would provide invaluable insights into the enzymatic processes governing Vistusertib's pharmacokinetics. The KIE can be exploited to understand reaction mechanisms, particularly those involving cytochrome P450 enzymes. nih.govresearchgate.net By comparing the metabolic profiles of Vistusertib and this compound, researchers could pinpoint rate-limiting steps in its metabolism. This knowledge is not only academically significant but also forms the basis for designing more stable and predictable therapeutic agents. nih.gov
| Parameter | Vistusertib (Hypothetical) | This compound (Projected) | Rationale for Projected Change |
| Rate of Metabolism | Normal | Decreased | Kinetic Isotope Effect slows C-D bond cleavage at metabolic sites. nih.govamber-bridge.com |
| Plasma Half-life | Standard | Increased | Slower metabolism leads to longer circulation time. nih.gov |
| Formation of Metabolites | Standard Profile | Altered Profile/Reduced | Deuteration can block or slow the formation of specific metabolites. nih.gov |
| Systemic Exposure (AUC) | Standard | Increased | Reduced clearance leads to greater overall drug exposure. nih.gov |
This table presents a hypothetical comparison based on established principles of deuteration in drug discovery.
Development of Advanced Preclinical Models for Pathway Interrogation
This compound could serve as a unique tool in the development of sophisticated preclinical models to interrogate the mTOR signaling pathway. The mTOR pathway is a central regulator of cellular growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov
The altered pharmacokinetic profile of this compound, specifically its potential for a longer half-life and more stable plasma concentrations, would allow for more sustained and consistent inhibition of mTORC1 and mTORC2 in vivo. deutramed.com This is particularly advantageous in long-term studies using xenograft or genetically engineered mouse models, where maintaining steady drug exposure is critical for accurately assessing therapeutic effects and understanding the downstream consequences of pathway inhibition.
Furthermore, this compound could be used as a stable isotope tracer in metabolomics studies within these preclinical models. simsonpharma.com By tracking the fate of the deuterated molecule, researchers can gain a clearer understanding of its distribution and target engagement within tumor tissues and other organs, providing a more detailed picture of its pharmacological activity.
Untapped Therapeutic Avenues in Non-Oncological Research Models
While mTOR inhibitors like Vistusertib have been predominantly studied in oncology, the mTOR pathway plays a crucial role in a wide range of physiological and pathological processes. nih.govaacrjournals.org The potential for a more favorable pharmacokinetic profile makes this compound an attractive candidate for exploring therapeutic applications beyond cancer.
The PI3K/AKT/mTOR pathway is implicated in various non-oncological conditions, including autoimmune diseases, neurodegenerative disorders, and metabolic syndromes like atherosclerosis. wikipedia.orgmdpi.com For instance, deucravacitinib, a deuterated tyrosine kinase 2 (TYK2) inhibitor, has been developed for the treatment of autoimmune diseases. clearsynthdiscovery.com Similarly, the potentially improved metabolic stability of this compound could make it a more viable option for chronic conditions that require long-term treatment, where minimizing dosing frequency and improving the safety profile are paramount. deutramed.compharmaffiliates.com
Research in preclinical models of diseases such as rheumatoid arthritis, lupus, or neurodegenerative conditions where mTOR signaling is aberrantly activated could reveal new therapeutic opportunities for a deuterated mTOR inhibitor.
Integration of Omics Data with Preclinical Pharmacological Findings
The advent of "omics" technologies (genomics, proteomics, metabolomics) has revolutionized drug discovery and development. ebi.ac.ukpharmalex.com Integrating multi-omics data with preclinical findings for this compound would offer a comprehensive understanding of its mechanism of action and effects on biological systems.
Pharmacometabolomics studies could be designed to compare the metabolic fingerprints of cells or organisms treated with Vistusertib versus this compound. This could reveal subtle but significant differences in how the two compounds affect cellular metabolism downstream of mTOR inhibition. mdpi.com For example, stable isotope-labeling with amino acids in cell culture (SILAC) has been used to study the effects of mTOR inhibitors on protein synthesis, and similar approaches could be employed with this compound. nih.gov
By correlating these omics data with pharmacokinetic and pharmacodynamic data, researchers can build detailed systems-level models of the drug's effects. nih.govresearchgate.net This integrated approach can help identify novel biomarkers of response or resistance, elucidate mechanisms of potential toxicity, and provide a more rational basis for its clinical development.
Design of Next-Generation mTOR Inhibitors Based on Vistusertib Research
The insights gained from studying this compound would be instrumental in the design of next-generation mTOR inhibitors. Understanding precisely how deuteration modifies the pharmacokinetic and metabolic properties of Vistusertib provides a roadmap for applying this strategy to other kinase inhibitors. nih.govnih.gov
The development of second-generation mTOR inhibitors has focused on ATP-competitive compounds that target both mTORC1 and mTORC2, like Vistusertib, to overcome the limitations of earlier allosteric inhibitors such as rapamycin (B549165). wikipedia.orgnih.gov Research into this compound would contribute to a deeper understanding of the structure-activity relationships and structure-metabolism relationships within this class of drugs.
For example, if deuteration at a specific position not only improves metabolic stability but also reduces the formation of a particular off-target metabolite, this information can be used to design new analogs with improved selectivity and safety profiles. nih.gov This iterative process of design, synthesis, and evaluation, informed by the detailed mechanistic understanding gained from deuterated compounds, is key to advancing the field of kinase inhibitor drug discovery. onclive.com
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?
- Methodological Answer : Adhere to institutional animal care and use committee (IACUC) protocols for in vivo studies. For human-derived cell lines, verify ethical sourcing (e.g., ATCC certifications) and include consent statements in publications. Share negative results and failed experiments in open-access repositories to reduce publication bias. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
